

QPX7728: An In-depth Technical Analysis of its Target Enzyme Binding Affinity

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Compound of Interest

Compound Name: QPX7728 methoxy acetoxymethyl ester

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Introduction

QPX7728 is a novel, ultra-broad-spectrum β -lactamase inhibitor (BLI) of the cyclic boronate class.^{[1][2]} It demonstrates potent activity against a wide array of serine- β -lactamases (SBLs) and metallo- β -lactamases (MBLs), which are the primary enzymes responsible for bacterial resistance to β -lactam antibiotics.^{[3][4][5]} This technical guide provides a comprehensive overview of the binding affinity of QPX7728 to its target enzymes, detailing the quantitative data, experimental methodologies, and the underlying mechanism of action.

Target Enzymes and Mechanism of Action

QPX7728's primary targets are bacterial β -lactamase enzymes from all four Ambler classes: A, B, C, and D.^[6] Its broad spectrum of activity is a significant advancement over many existing β -lactamase inhibitors.^{[1][6]}

The mechanism of inhibition varies between the two main superfamilies of β -lactamases:

- Serine β -Lactamases (Classes A, C, and D): QPX7728 inhibits SBLs through a two-step, reversible covalent mechanism.^[1] Initially, a non-covalent complex is formed, which is followed by the formation of a covalent bond between the boron atom of QPX7728 and the

catalytic serine residue in the enzyme's active site.^{[1][2]} The stability of this covalent complex, and thus the target residence time, varies depending on the specific enzyme.^{[3][5]}

- Metallo- β -Lactamases (Class B): For MBLs, QPX7728 acts as a competitive inhibitor with fast-on/fast-off kinetics.^{[3][5]} The crystal structure of the QPX7728/NDM-1 complex reveals that the inhibitor coordinates with the zinc ions in the active site, leading to its inhibitory effect.^{[1][2]}

Binding Affinity of QPX7728 to Target Enzymes

The binding affinity of QPX7728 has been quantified against a multitude of β -lactamases. The following tables summarize the available data, primarily presented as 50% inhibitory concentrations (IC_{50}) and inhibition constants (K_i).

Table 1: Inhibitory Potency (IC_{50}) of QPX7728 Against Purified β -Lactamases

Enzyme Class	Enzyme	Organism	Substrate	QPX7728 IC ₅₀ (nM)
Class A	KPC-2	Klebsiella pneumoniae	Nitrocefin	2.9 ± 0.4[3][5]
CTX-M-15	Escherichia coli	Nitrocefin	1-3[3][6]	
SHV-12	Klebsiella pneumoniae	Nitrocefin	1-3[6]	
TEM-43	Escherichia coli	Nitrocefin	Low nM range[1]	
Class C	P99	Enterobacter cloacae	Nitrocefin	22 ± 8[3][5]
Class D	OXA-48	Klebsiella pneumoniae	Nitrocefin	1-2[3][5]
OXA-23	Acinetobacter baumannii	Nitrocefin	1-2[3][5]	
OXA-24	Acinetobacter baumannii	Nitrocefin	1-2[3][5]	
OXA-58	Acinetobacter baumannii	Nitrocefin	1-2[3][5]	
Class B	NDM-1	Klebsiella pneumoniae	Imipenem	55 ± 25[3][5]
VIM-1	Pseudomonas aeruginosa	Imipenem	14 ± 4[3][5]	
IMP-1	Pseudomonas aeruginosa	Imipenem	610 ± 70[3][5]	

Table 2: Inhibition Constants (K_i) and Kinetic Parameters for QPX7728

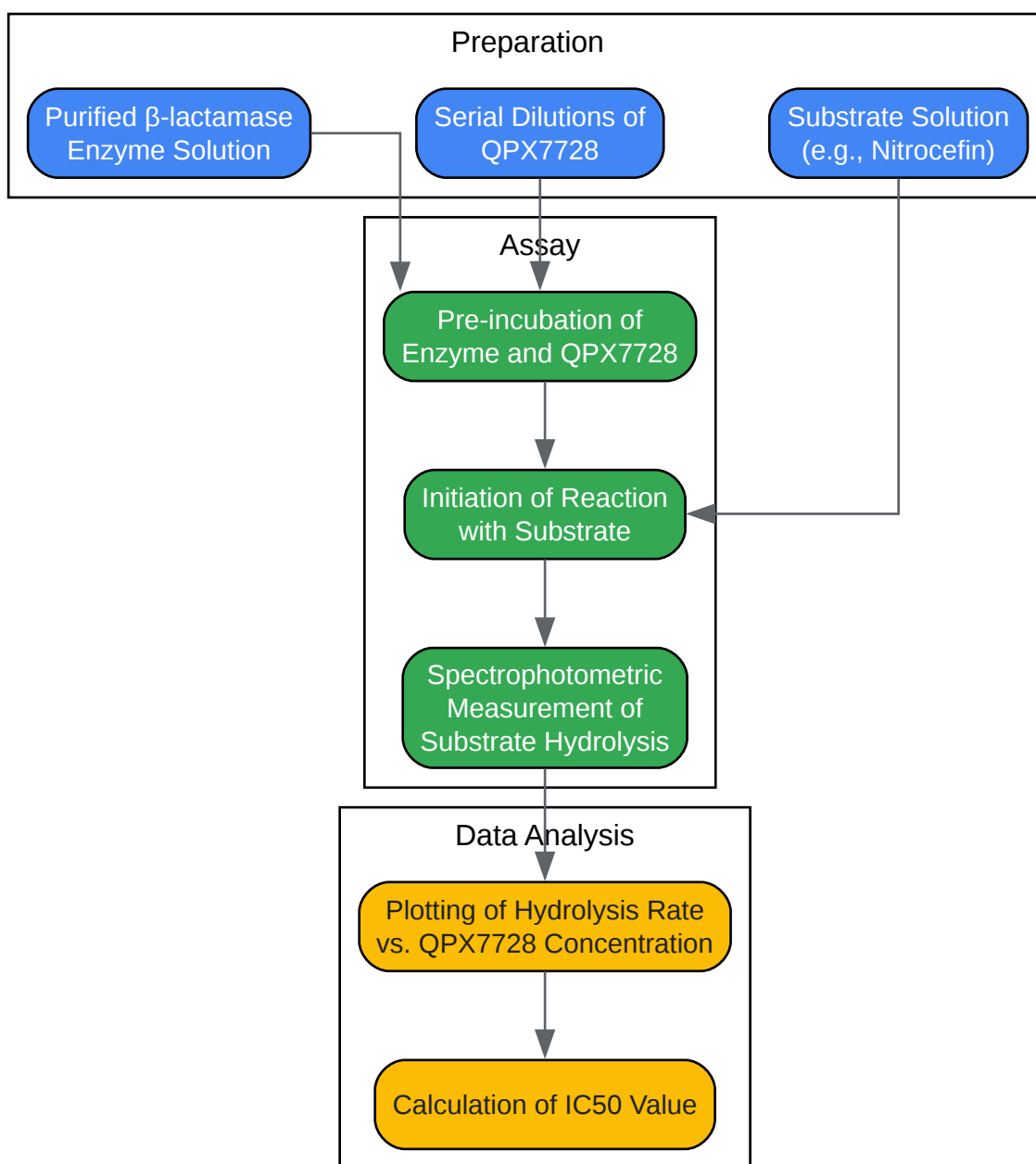
Enzyme Class	Enzyme	Inhibition Type	K _i (nM)	k ₂ /K (M ⁻¹ s ⁻¹)	Target Residence Time
Class A	KPC	Reversible, Covalent	Not Reported	High Efficiency[3]	2-3 hours[3][5]
CTX-M-15	Reversible, Covalent	Not Reported	High Efficiency[3]	~3.5 hours[1]	
Class C	P99	Reversible, Covalent	Not Reported	6.3 x 10 ⁴ [3][5]	Not Reported
Class D	OXA-23	Reversible, Covalent	Not Reported	9.9 x 10 ⁵ [3][5]	5-20 minutes[3][5]
OXA-48	Reversible, Covalent	Not Reported	High Efficiency[3]	~50 minutes[3][5]	
Class B	VIM-1	Competitive	7.5 ± 2.1[3][5]	Not Applicable	Fast-on/Fast-off
NDM-1	Competitive	32 ± 14[3][5]	Not Applicable	Fast-on/Fast-off	
IMP-1	Competitive	240 ± 30[3][5]	Not Applicable	Fast-on/Fast-off	

Experimental Protocols

Detailed experimental protocols for determining the binding affinity of QPX7728 are described in the primary literature. The following is a generalized workflow based on the available information.

Determination of IC₅₀ Values

The potency of QPX7728 is often assessed by determining its 50% inhibitory concentration (IC₅₀). This is typically done using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin or imipenem.



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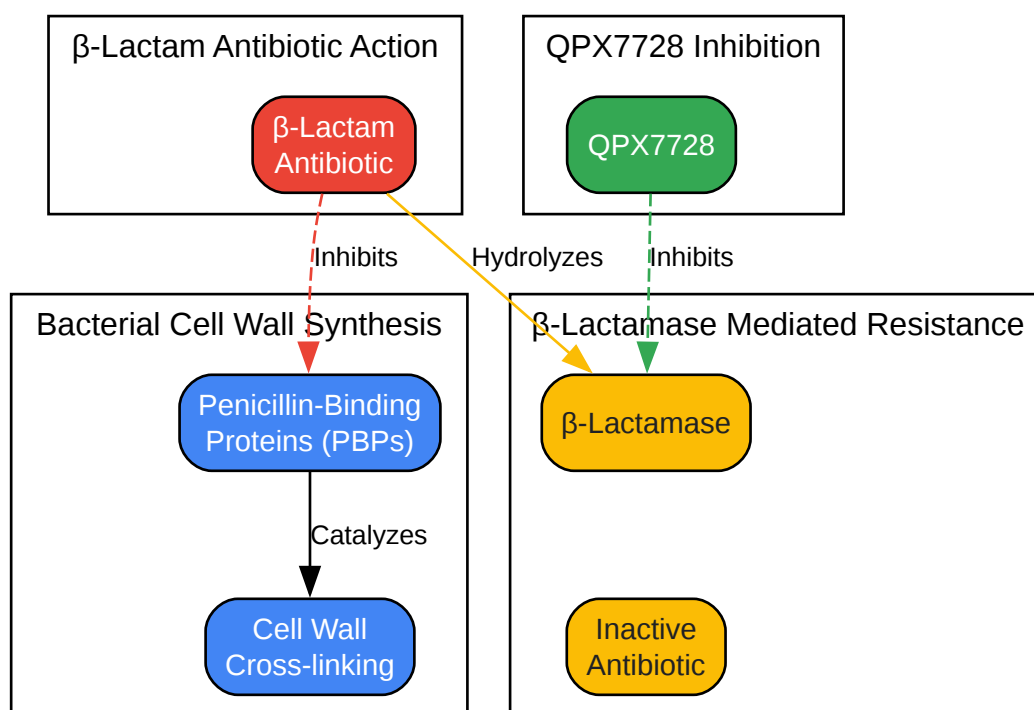
Caption: Workflow for IC₅₀ Determination of QPX7728.

Kinetic Analysis of Inhibition

To further characterize the mechanism of inhibition, kinetic studies are performed. For serine β -lactamases, this involves measuring the rate of enzyme inactivation (k_2/K). For metallo- β -lactamases, the inhibition constant (K_i) is determined through competitive inhibition assays.

Mechanism of β -Lactam Resistance and QPX7728 Inhibition

β -lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. β -lactamases hydrolyze the β -lactam ring of these antibiotics, rendering them ineffective. QPX7728 protects β -lactam antibiotics by inhibiting β -lactamases.



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Caption: Mechanism of β -Lactam Resistance and QPX7728 Action.

Conclusion

QPX7728 is a potent, ultra-broad-spectrum β -lactamase inhibitor with a well-characterized binding affinity for a wide range of clinically significant serine and metallo- β -lactamases. Its unique mechanism of action and high potency make it a promising candidate for combination therapy with β -lactam antibiotics to combat multidrug-resistant bacterial infections. The data and methodologies presented in this guide provide a solid foundation for further research and development in this area.

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